
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon, also known as TTNOS, is a complex compound that consists of four iron atoms and four sulfur atoms. This compound is known for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon involves the release of nitric oxide, which activates the guanylate cyclase enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has also been shown to regulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has several advantages as a research tool, including its ability to release nitric oxide in a controlled manner and its potential as a therapeutic agent for various diseases. However, Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon also has limitations, including its explosive nature, which requires careful handling and storage, and its potential toxicity at high concentrations.
Future Directions
Future research on Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon should focus on its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are also needed to investigate the mechanism of action of Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon and its effects on gene expression and cellular signaling pathways. Additionally, research on the synthesis of Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon should focus on developing safer and more efficient methods for producing this compound.
Conclusion:
In conclusion, Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon is a complex compound that has potential applications in various scientific research fields, including biochemistry, physiology, and medicine. Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has been studied for its ability to release nitric oxide, which plays a crucial role in regulating various physiological processes. Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has several advantages as a research tool, including its potential as a therapeutic agent for various diseases. However, Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon also has limitations, including its explosive nature and potential toxicity at high concentrations. Future research on Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon should focus on its potential as a therapeutic agent and the development of safer and more efficient methods for producing this compound.
Synthesis Methods
The synthesis of Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon involves the reaction of iron sulfide with nitric oxide. The resulting compound is a red solid that is soluble in water and other polar solvents. The synthesis of Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon is a complex process that requires precise control of reaction conditions and careful handling of the compound due to its explosive nature.
Scientific Research Applications
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has potential applications in various scientific research fields, including biochemistry, physiology, and medicine. Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has been studied for its ability to release nitric oxide, which plays a crucial role in regulating blood pressure, immune response, and neurotransmission. Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
CAS RN |
118772-66-0 |
|---|---|
Product Name |
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon |
Molecular Formula |
Fe4N4O4S4- |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
azanylidyneoxidanium;iron;iron(3+);tetrasulfide |
InChI |
InChI=1S/4Fe.4NO.4S/c;;;;4*1-2;;;;/q;;;+3;4*+1;4*-2 |
InChI Key |
WRXWTXMVLUKRSS-UHFFFAOYSA-N |
SMILES |
N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[S-2].[S-2].[Fe].[Fe].[Fe].[Fe+3] |
Canonical SMILES |
N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[S-2].[S-2].[Fe].[Fe].[Fe].[Fe+3] |
synonyms |
tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon XNO-ironbox |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



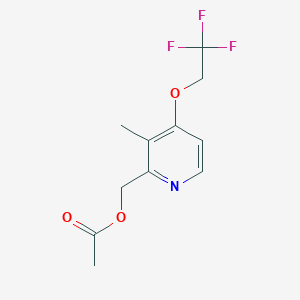

![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
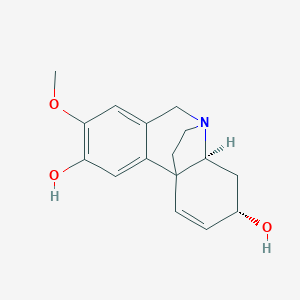

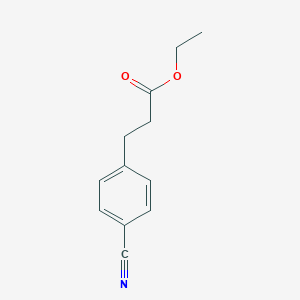


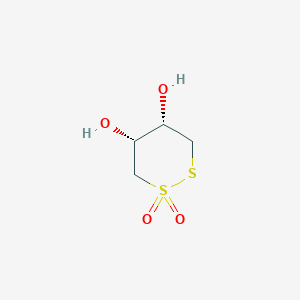
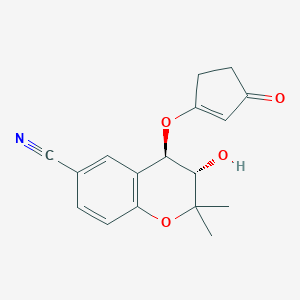
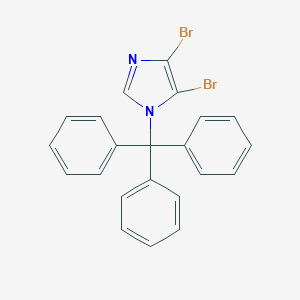

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)
